molecular formula C23H44O2 B14268393 Tricos-15-enoic acid CAS No. 140703-38-4

Tricos-15-enoic acid

Cat. No.: B14268393
CAS No.: 140703-38-4
M. Wt: 352.6 g/mol
InChI Key: VAZJHGPTEDCROE-UHFFFAOYSA-N
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Description

Tricos-15-enoic acid is a monounsaturated fatty acid with a 23-carbon chain (C23:1) and a double bond at the 15th position. Its IUPAC name is (15Z)-tricos-15-enoic acid, indicating a cis configuration at the double bond. Structurally, it is characterized by the formula C₂₃H₄₄O₂, with the carboxylic acid group at the terminal end.

Properties

CAS No.

140703-38-4

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

tricos-15-enoic acid

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h8-9H,2-7,10-22H2,1H3,(H,24,25)

InChI Key

VAZJHGPTEDCROE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-15-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of unsaturated fatty acids, followed by elongation using malonyl-CoA and long-chain acyl-CoA . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, certain strains of yeast and bacteria can be modified to produce this fatty acid through the expression of specific elongase enzymes . These methods are advantageous due to their scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tricos-15-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Bromine, chlorine, and other halogenating agents.

Major Products Formed

    Oxidation: Shorter-chain carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features of Tricos-15-enoic Acid and Analogous Compounds
Compound Carbon Chain Double Bond Position Functional Group Configuration Key Applications/Sources
This compound C23:1 15 Carboxylic acid cis (Z) Hypothetical; limited direct data
Nervonic acid (C24:1) C24:1 15 Carboxylic acid cis (Z) Brain lipids, myelin synthesis
cis-Tetracos-15-enoic acid C24:1 15 Carboxylic acid cis (Z) Precursor for muscone synthesis
9(S)-HPOT (C18:3) C18:3 9,12,15 Hydroperoxy cis/trans Plant oxylipins, signaling molecules

Key Observations :

  • Chain Length: this compound (C23) is one carbon shorter than nervonic acid (C24), which may influence membrane fluidity and biological activity.
  • Functional Groups: Unlike hydroperoxy derivatives (e.g., 9(S)-HPOT), this compound lacks oxygenated groups, making it more analogous to nervonic acid in metabolic roles .
Nervonic Acid (C24:1)
  • Role in Human Health : Critical for myelin sheath formation; deficiencies linked to neurodegenerative disorders .
  • Synthetic Utility : Used in cosmetics and pharmaceuticals for its emollient properties.
cis-Tetracos-15-enoic Acid
  • Natural Source : Found in Malania oleifera (garlic fruit oil) .
  • Industrial Use : Oxidized to 15-carbon dicarboxylic acid, a precursor for synthetic muscone (a musk fragrance) .
This compound (Hypothetical)
  • Predicted Applications : Likely shares emulsifying and surfactant properties with nervonic acid but may exhibit distinct phase behavior due to shorter chain length.

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